Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate
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Description
Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed synthesis reactions, where it is used to produce N-Boc-protected anilines and tetrasubstituted pyrroles . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and facilitate nucleophilic addition-elimination reactions. These interactions are essential for the compound’s role in biochemical synthesis and modification processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. For instance, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access, or it may activate enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcriptional regulators and altering their binding to DNA . These molecular interactions are critical for the compound’s effects on cellular processes and overall biochemical function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its chemical structure, which may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are important considerations for the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly, resulting in cellular damage and impaired function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in these pathways is mediated through its ability to modulate enzyme activity and substrate availability. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance . These interactions are essential for the compound’s impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the compound’s distribution within tissues, affecting its localization and overall bioavailability. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are critical for the compound’s activity and function, as they determine its interactions with specific biomolecules and cellular processes.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-7-10-4-6(5-12)14-7/h4,12H,5H2,1-3H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVXKGJTFWFFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649313 |
Source
|
Record name | tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-22-9 |
Source
|
Record name | tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.